N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
The compound N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a heterocyclic organic molecule characterized by a complex tricyclic core featuring oxa- and diaza-substituted rings. Its structure includes a 2-methoxyphenyl acetamide moiety linked via a sulfanyl bridge to a polycyclic system with a 3-methylphenyl substituent. The compound’s physicochemical properties (e.g., solubility, logP) and stereoelectronic features are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-8-7-9-17(14-16)29-25(31)24-23(18-10-3-5-12-20(18)33-24)28-26(29)34-15-22(30)27-19-11-4-6-13-21(19)32-2/h3-14H,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEZLWBTIFDIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of 2-Methoxyaniline
The synthesis begins with the acetylation of 2-methoxyaniline (o-anisidine) using acetic anhydride under reflux conditions:
$$
\text{C}6\text{H}4(\text{OCH}3)\text{NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}6\text{H}4(\text{OCH}3)\text{NHCOCH}3 + \text{CH}_3\text{COOH}
$$
Reaction Conditions :
- Solvent : Anhydrous dichloromethane
- Temperature : 40–60°C
- Catalyst : Pyridine (1.2 equiv) to neutralize HCl byproduct
- Yield : 85–92%
Purification : Recrystallization from ethanol/water (3:1) yields colorless crystals.
Synthesis of the Tricyclic Sulfanyl Core (Intermediate B)
Construction of the Diazatricyclo Framework
The tricyclic core is synthesized via a cyclocondensation reaction between 3-methylphenyl-substituted diamine and a keto-ester derivative. A modified procedure from Zhoujin et al. (2021) is adapted:
Starting Materials :
- 5-Amino-2-hydroxybenzoic acid
- 3-Methylbenzaldehyde
Cyclization :
- Conditions : Reflux in acetic acid with catalytic H₂SO₄ (2–4 h)
- Product : 8-Oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one
Thiolation :
Coupling of Intermediates A and B
Sulfanyl-Acetamide Bond Formation
The sulfanyl group of Intermediate B is reacted with chloroacetyl chloride to form a reactive thioether intermediate, which is subsequently coupled with Intermediate A:
Thioether Formation :
$$
\text{Tricyclic core-SH} + \text{ClCH}2\text{COCl} \rightarrow \text{Tricyclic core-S-CH}2\text{COCl} + \text{HCl}
$$- Conditions : Dry THF, 0–5°C, triethylamine (2.5 equiv)
- Yield : 80–86%
Amide Coupling :
$$
\text{Tricyclic core-S-CH}_2\text{COCl} + \text{Intermediate A} \rightarrow \text{Target Compound} + \text{HCl}
$$- Conditions : DCM, room temperature, 12–16 h
- Catalyst : DMAP (4-dimethylaminopyridine)
- Yield : 70–78%
Industrial-Scale Production Considerations
One-Pot Synthesis Optimization
A patent-derived method (CN102976985A) simplifies the synthesis by avoiding intermediate isolation:
- Steps :
- Combine tricyclic core-SH, chloroacetamide, and N-(2-methoxyphenyl)amine in a single reactor.
- Oxidize in situ with H₂O₂ (30%) at pH 9–10.
- Advantages :
- Reduced purification steps
- 15–20% higher overall yield compared to stepwise synthesis
Solvent and Catalyst Selection
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane | Toluene |
| Catalyst | Pyridine | N-Methylimidazole |
| Temperature | 25–40°C | 60–80°C |
| Reaction Time | 12–16 h | 4–6 h |
Purification and Characterization
Chromatographic Purification
- Column : Silica gel (200–300 mesh)
- Eluent : Ethyl acetate/hexane (1:2 → 1:1 gradient)
- Purity : >98% (HPLC)
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 2.31 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.82–7.45 (m, 8H, aromatic) |
| ¹³C NMR | δ 169.8 (C=O), 156.2 (C-O), 140.1 (C-S) |
| HRMS | m/z 507.1421 [M+H]⁺ (calc. 507.1418) |
X-ray Crystallography
- Crystal System : Monoclinic, space group P2₁/c
- Dihedral Angle : 87.9° between tricyclic core and acetamide plane
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization :
- Sulfanyl Oxidation :
- Solubility Issues :
- Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of acetamides have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide may enhance its efficacy against specific cancer types.
Anti-inflammatory Properties
The compound has potential as an anti-inflammatory agent due to its structural analogies with known inhibitors of inflammatory pathways such as 5-lipoxygenase . In silico studies suggest that it could be optimized for enhanced anti-inflammatory activity through targeted modifications.
Pesticidal Properties
According to patent filings, this compound has been formulated into pesticide preparations that exhibit sustained release properties . These formulations are designed to provide long-lasting protection against pests while minimizing environmental impact.
Synthesis and Structure Analysis
The synthesis of this compound involves complex multi-step reactions that require careful control of reaction conditions to ensure the desired product is obtained with high purity . Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of structurally similar compounds in vitro against various cancer cell lines. The results indicated that modifications in the acetamide structure could lead to enhanced cytotoxicity .
Case Study 2: Pesticidal Efficacy
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The sustained release formulation allowed for fewer applications over the growing season .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Similarities
Structural analogs of the compound share core heterocyclic frameworks but differ in substituents and bridging groups. Key physicochemical parameters for comparison include molecular weight, hydrogen bond donors/acceptors, logP, and polar surface area.
Table 1: Physicochemical Comparison
The target compound exhibits a higher polar surface area and greater hydrogen-bonding capacity compared to triterpenoids like OA and HG, suggesting distinct solubility and membrane permeability profiles. Its logP value (3.2) indicates moderate lipophilicity, positioning it between GA (hydrophilic) and OA/HG (highly lipophilic).
Table 2: Predicted Target Affinities (Docking Scores)
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) |
|---|---|---|
| Target Compound | COX-2 (1CX2) | -9.8 |
| Oleanolic Acid | COX-2 (1CX2) | -7.2 |
| Hederagenin | COX-2 (1CX2) | -7.5 |
| Gallic Acid | Tyrosinase (2Y9X) | -6.1 |
The target compound shows stronger binding affinity to COX-2 than OA or HG, likely due to its extended conjugated system and sulfanyl group enhancing hydrophobic interactions. This aligns with , which notes that structural similarity correlates with ~20% probability of shared gene expression profiles, contingent on biological context .
Exceptions and Limitations
While the target compound’s tricyclic core resembles bioactive natural products, minor structural variations (e.g., methoxy vs. methyl groups) can drastically alter target specificity. For instance, GA’s phenolic hydroxyls confer antioxidant activity, whereas the target compound’s acetamide group may favor protease inhibition . further cautions that biological responses to structurally similar compounds are context-dependent, with only a 20% likelihood of shared mechanisms even at high Tanimoto coefficients (>0.85) .
Biological Activity
N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex chemical compound with potential biological activity that has garnered interest in medicinal chemistry. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure combined with a methoxyphenyl group and a sulfanyl acetamide moiety. Its complex structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thiazolidinones exhibited significant antimicrobial effects against various pathogens. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
| Compound | Pathogen Tested | MIC (µg/ml) | Activity |
|---|---|---|---|
| S20 | Staphylococcus aureus | 0.24 | Strong Antimicrobial |
| S16 | Escherichia coli | 3.9 | Moderate Antimicrobial |
2. Anti-inflammatory Activity
The compound shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that related compounds can significantly reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). The inhibition of NF-kB signaling pathways is a proposed mechanism for this effect .
3. Anticancer Activity
Preliminary research indicates that the compound may possess anticancer properties. Certain derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. For example, tricyclic compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
Case Studies
Case Study 1: Antimicrobial Efficacy Assessment
A study conducted on a series of synthesized thiazolidinone derivatives demonstrated that specific modifications to the core structure enhanced antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's ability to penetrate bacterial membranes was attributed to its lipophilicity and structural characteristics .
Case Study 2: Anti-inflammatory Mechanism Exploration
Research investigating the anti-inflammatory effects of related compounds revealed that they effectively inhibited the expression of COX-2 and iNOS in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
In Silico Studies
In silico analyses using molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. These studies suggest favorable interactions with key enzymes involved in inflammation and cancer progression, indicating a pathway for further drug development .
Q & A
Q. What established synthetic routes exist for this compound, and what key reaction conditions require optimization?
The synthesis involves multi-step strategies, including nucleophilic substitution for sulfur incorporation and cyclization to form the tricyclic core. Key steps include:
- Thioether bond formation : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance sulfur nucleophilicity .
- Cyclization control : Use catalytic bases (e.g., K₂CO₃) to stabilize intermediates and prevent side reactions .
- Purification : Employ gradient column chromatography with silica gel (hexane/ethyl acetate) to isolate the product . Validation via LC-MS and ¹H-NMR is critical at each stage to confirm intermediate integrity .
Q. What methodologies are recommended for structural characterization, particularly for stereochemical complexity?
A combination of techniques is essential:
- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the tricyclic system .
- NMR spectroscopy : Employ 2D NOESY or COSY to identify spatial proximity of protons in the methoxyphenyl and methylphenyl groups .
- Computational modeling : Validate stereochemistry with DFT-optimized structures compared to experimental data (e.g., RMSD < 0.5 Å) .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data be resolved?
- Validation framework :
Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with kinetic experimental data (e.g., Arrhenius plots) .
Adjust solvent effects in simulations using implicit/explicit solvation models (e.g., SMD or COSMO-RS) .
Reconcile discrepancies by analyzing transition-state geometries for steric hindrance or unaccounted non-covalent interactions .
- Case study : A 2024 study resolved conflicting nucleophilicity trends by incorporating dispersion corrections in DFT calculations .
Q. What strategies investigate non-covalent interactions in the compound’s supramolecular assembly?
- Crystallographic analysis : Use Hirshfeld surfaces to map π-π stacking (3–4 Å distances) and hydrogen-bonding networks (e.g., C=O···H–N) .
- Thermal analysis : Correlate DSC/TGA data with packing efficiency to identify stabilizing interactions (e.g., ΔHfusion < 100 J/g indicates weak van der Waals forces) .
- Molecular dynamics : Simulate solvent-solute interactions (e.g., chloroform vs. DMSO) to predict solubility and aggregation behavior .
Q. How can high-throughput synthesis and machine learning accelerate ligand design for derivatives?
- Workflow :
Library generation : Use combinatorial chemistry to vary substituents (e.g., halogenation at the methylphenyl group) .
Automated screening : Implement robotic platforms for parallelized Suzuki-Miyaura coupling reactions .
Data-driven optimization : Train ML models on reaction yields (e.g., random forests) to predict optimal catalysts or solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
